molecular formula C6H8N4O2 B12833261 5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-5-carboxylic acid

5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-5-carboxylic acid

Katalognummer: B12833261
Molekulargewicht: 168.15 g/mol
InChI-Schlüssel: GUABVFNZHUOIMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique tetrazole ring fused to a pyridine ring, which imparts distinct chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methyl 2,4-dioxopentanoate with 1H-tetrazol-5-amine and 2-fluorobenzaldehyde in boiling acetic acid . This reaction yields the desired compound through a series of intermediate steps.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective reagents and conditions that ensure high yield and purity. The process may also involve continuous flow techniques to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered properties.

    Substitution: Commonly involves the replacement of hydrogen atoms with other substituents to create new compounds.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-5-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

  • 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazines
  • 5-(hydroxymethyl)-5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine-6,7,8-triol

Comparison: Compared to these similar compounds, 5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine-5-carboxylic acid stands out due to its unique carboxylic acid functional group. This group enhances its solubility and reactivity, making it a versatile intermediate in various chemical reactions and applications .

Eigenschaften

Molekularformel

C6H8N4O2

Molekulargewicht

168.15 g/mol

IUPAC-Name

5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine-5-carboxylic acid

InChI

InChI=1S/C6H8N4O2/c11-6(12)4-2-1-3-5-7-8-9-10(4)5/h4H,1-3H2,(H,11,12)

InChI-Schlüssel

GUABVFNZHUOIMJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(N2C(=NN=N2)C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.